1,2,3,4-Tetrahydroacridine
Overview
Description
1,2,3,4-Tetrahydroacridine is a heterocyclic compound that belongs to the acridine family. It is a partially hydrogenated derivative of acridine, characterized by its polycyclic planar structure. This compound has garnered significant attention due to its diverse applications in medicinal chemistry, organic electronics, and other scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydroacridine can be synthesized through various methods. One common approach involves the reduction of acridine using hydrogenation techniques. For instance, catalytic hydrogenation of acridine in the presence of a suitable catalyst such as palladium on carbon can yield this compound . Another method involves the cyclization of appropriate precursors under specific conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of eco-friendly solvents and recyclable catalysts is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetrahydroacridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acridine derivatives.
Reduction: Further reduction can lead to more hydrogenated forms.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Acridine derivatives.
Reduction: More hydrogenated acridine compounds.
Substitution: Various substituted tetrahydroacridine derivatives.
Scientific Research Applications
1,2,3,4-Tetrahydroacridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: It serves as a DNA intercalating agent, making it useful in genetic studies.
Medicine: It has been studied for its potential as an anti-cancer and anti-inflammatory agent. .
Industry: It is used in the production of dyes and organic light-emitting diodes (OLEDs).
Mechanism of Action
The primary mechanism of action of 1,2,3,4-tetrahydroacridine, particularly in medicinal applications, involves the inhibition of acetylcholinesterase. This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter at synapses. This mechanism is crucial in the treatment of Alzheimer’s disease, where acetylcholine levels are typically reduced .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroacridine is unique due to its partially hydrogenated structure, which imparts distinct chemical and biological properties. Similar compounds include:
Acridine: The fully aromatic parent compound.
9-Amino-1,2,3,4-tetrahydroacridine: Known for its use as a cholinesterase inhibitor.
Tacrine: A well-known cholinesterase inhibitor used in Alzheimer’s treatment
These compounds share structural similarities but differ in their specific applications and biological activities.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique structure and chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
1,2,3,4-tetrahydroacridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1,3,5,7,9H,2,4,6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBYRTSOWREATF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C=C2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70954586 | |
Record name | 1,2,3,4-Tetrahydroacridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70954586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3295-64-5, 69577-70-4 | |
Record name | 1,2,3,4-Tetrahydroacridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3295-64-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4-Tetrahydroacridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003295645 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acridine, tetrahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069577704 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,4-Tetrahydroacridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70954586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-tetrahydroacridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.968 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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